

"Methyl 2-(2-methoxyethoxy)acetate" synonyms and alternative names

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Compound of Interest

Compound Name:

Methyl 2-(2methoxyethoxy)acetate

Cat. No.:

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In-Depth Technical Guide: Methyl 2-(2-methoxyethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-(2-methoxyethoxy)acetate**, including its nomenclature, physicochemical properties, synthesis methodologies, and key spectral data. This document is intended to serve as a valuable resource for professionals in research and development.

Nomenclature and Identification

Methyl 2-(2-methoxyethoxy)acetate is a chemical compound classified as both an ester and a glycol ether. Its unique bifunctional nature influences its chemical reactivity and physical properties.

Synonyms and Alternative Names:

IUPAC Name: methyl 2-(2-methoxyethoxy)acetate

CAS Number: 17640-28-7

Acetic acid, 2-(2-methoxyethoxy)-, methyl ester



- methyl 2-methoxyethoxyacetate
- RefChem:157262
- JLIJWDAZRLBHGX-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-(2-methoxyethoxy)acetate** is presented in the table below. It is important to note that a significant portion of the available data is based on computational predictions, as experimentally determined values are not widely published.[1]

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₄	-
Molecular Weight	148.16 g/mol	-
Predicted Boiling Point	185.4 ± 15.0 °C	ChemicalBook
Predicted Density	1.030 ± 0.06 g/cm ³	ChemicalBook
XLogP3	-0.1	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	6	PubChem
Exact Mass	148.073559 g/mol	PubChem
Topological Polar Surface Area	44.8 Ų	PubChem

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-(2-methoxyethoxy)acetate** can be achieved through several pathways. The most common methods involve the esterification of its carboxylic acid precursor or a two-step process starting from the corresponding alcohol.



Fischer Esterification of 2-(2-methoxyethoxy)acetic acid

This is the most direct route to **Methyl 2-(2-methoxyethoxy)acetate**.[1] The reaction involves the acid-catalyzed esterification of 2-(2-methoxyethoxy)acetic acid with methanol.

General Experimental Protocol:

While a specific detailed protocol for this exact molecule is not readily available in the searched literature, a general Fischer esterification procedure can be adapted.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-methoxyethoxy)acetic acid in an excess of methanol.
- Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress
 can be monitored by techniques such as thin-layer chromatography (TLC) or gas
 chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The excess
 methanol is typically removed under reduced pressure. The residue is then dissolved in an
 organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium
 bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate
 or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.
 Further purification can be achieved by distillation under reduced pressure.

Oxidation of 2-(2-methoxyethoxy)ethanol followed by Esterification

This two-step synthesis pathway begins with the oxidation of 2-(2-methoxyethoxy)ethanol to form the intermediate, 2-(2-methoxyethoxy)acetic acid.[1] This intermediate is then esterified with methanol as described in the previous section.

Step 1: Oxidation of 2-(2-methoxyethoxy)ethanol



Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] The reaction conditions would need to be carefully controlled to favor the formation of the carboxylic acid.

Step 2: Esterification

The resulting 2-(2-methoxyethoxy)acetic acid is then subjected to Fischer esterification with methanol as detailed in section 3.1.

Chemical Reactivity

Methyl 2-(2-methoxyethoxy)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-(2-methoxyethoxy)acetic acid and methanol.[1] This reaction can be catalyzed by both acids and bases (saponification).[1]

Spectral Data

Available spectral information is crucial for the identification and characterization of **Methyl 2- (2-methoxyethoxy)acetate**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group and the methoxy protons of the ester group. The protons on the ethoxy portion of the molecule would likely appear as complex multiplets.[1]
- ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments within the molecule, confirming its carbon backbone.[1]
- Mass Spectrometry (GC-MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the parent molecule and its fragmentation pattern, which aids in confirming its elemental composition.[1]
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption band for the C=O stretching of the ester group.

Logical Relationships and Workflows Synthesis Pathway Diagram



The following diagram illustrates the two-step synthesis of **Methyl 2-(2-methoxyethoxy)acetate** starting from 2-(2-methoxyethoxy)ethanol.

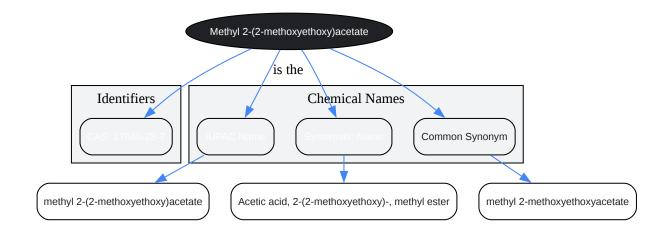


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Caption: Two-step synthesis of **Methyl 2-(2-methoxyethoxy)acetate**.

Nomenclature Hierarchy

This diagram shows the relationship between the different names and identifiers for the compound.



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Caption: Nomenclature and identifiers for the target compound.

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References

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